Ethyl 4-chloro-7-methoxyquinoline-3-carboxylate
Overview
Description
Ethyl 4-chloro-7-methoxyquinoline-3-carboxylate is a quinoline derivative1. It has a molecular weight of 265.72. It is a solid substance stored at a temperature between 2-8°C in an inert atmosphere2.
Molecular Structure Analysis
The molecular formula of Ethyl 4-chloro-7-methoxyquinoline-3-carboxylate is C13H12ClNO32. The InChI code for this compound is 1S/C13H12ClNO3/c1-3-18-13(16)10-7-15-11-6-8(17-2)4-5-9(11)12(10)14/h4-7H,3H2,1-2H32.
Physical And Chemical Properties Analysis
Ethyl 4-chloro-7-methoxyquinoline-3-carboxylate is a solid substance2. It is stored in an inert atmosphere at a temperature between 2-8°C2.
Scientific Research Applications
Conversion and Synthesis ProcessesEthyl 4-chloro-7-methoxyquinoline-3-carboxylate, although not directly studied, is related to other ethyl quinoline derivatives that have been
Scientific Research Applications of Ethyl 4-chloro-7-methoxyquinoline-3-carboxylate
Synthesis and Conversion
Ethyl 4-chloro-7-methoxyquinoline-3-carboxylate, while not explicitly studied, is related to compounds such as Ethyl 7-chloro-6-fluoro-4-ethoxyquinoline-3-carboxylate, which can undergo conversion processes in various solvents, affecting the ratio of products in the mixture. This conversion is significant in the synthesis of quinoline derivatives (Guo Hui, 1991). Moreover, prolonged treatment of similar compounds with phosphorus oxychloride can lead to chloro derivatives and side products due to the loss of N-alkyl groups (I. Ukrainets et al., 2009).
Chemical Properties and Reactions
The synthesis of 4-Chloro-8-methoxyquinoline demonstrates the process of condensation, cyclization, hydrolysis, and chlorination, which might be relevant for ethyl 4-chloro-7-methoxyquinoline-3-carboxylate synthesis (Jiang Jia-mei, 2010). The reaction of similar ethyl quinoline carboxylates with thiophosgene and barium carbonate shows the possibility of ring scission and formation of other heterocyclic systems, highlighting their versatile reactivity (R. Hull et al., 1975).
Biological Activity
Compounds like Ethyl 8-hydroxy-4-methoxyquinoline-2-carboxylate, isolated from the mycelia of Hericium erinaceum, have shown significant inhibition on the production of NO in LPS-activated microglia, indicating potential biological activity (Chwan-Fwu Lin et al., 2018). This suggests that ethyl 4-chloro-7-methoxyquinoline-3-carboxylate may also possess similar biological properties.
Safety And Hazards
Ethyl 4-chloro-7-methoxyquinoline-3-carboxylate is classified as a skin irritant (Category 2), eye irritant (Category 2), and may cause respiratory irritation (Category 3)3. It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area3. In case of skin contact, it is advised to wash with plenty of soap and water3. If in eyes, rinse cautiously with water for several minutes3.
Future Directions
Ethyl 4-chloro-7-methoxyquinoline-3-carboxylate has gained significant attention in scientific research due to its potential applications in various fields1. However, specific future directions are not mentioned in the available resources.
Please note that the information provided is based on the available resources and may not be fully comprehensive.
properties
IUPAC Name |
ethyl 4-chloro-7-methoxyquinoline-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO3/c1-3-18-13(16)10-7-15-11-6-8(17-2)4-5-9(11)12(10)14/h4-7H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXMRUGGFGJIANG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2C=C(C=CC2=C1Cl)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00352551 | |
Record name | ethyl 4-chloro-7-methoxyquinoline-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00352551 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-chloro-7-methoxyquinoline-3-carboxylate | |
CAS RN |
77156-85-5 | |
Record name | ethyl 4-chloro-7-methoxyquinoline-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00352551 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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